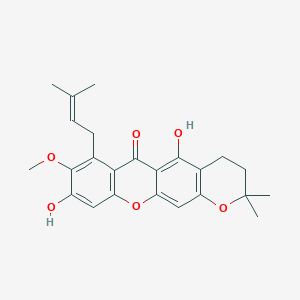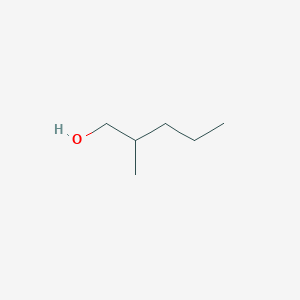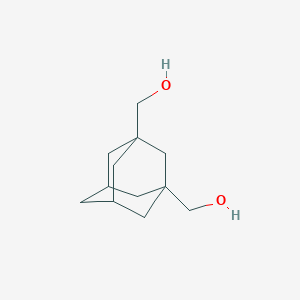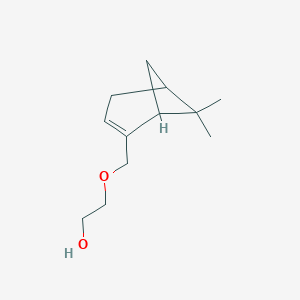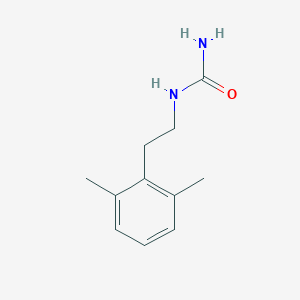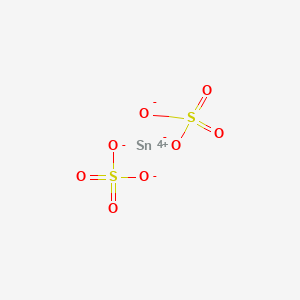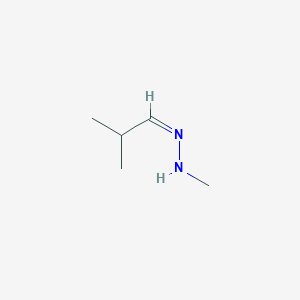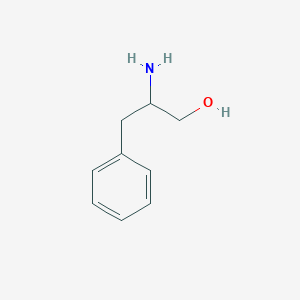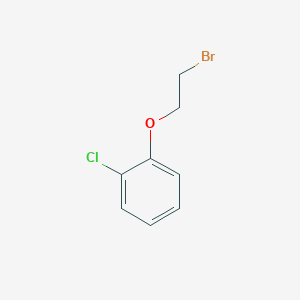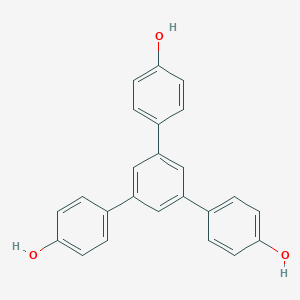![molecular formula C8H4BrNO2S B095998 3-Bromo-2-nitro-benzo[b]thiophene CAS No. 17402-78-7](/img/structure/B95998.png)
3-Bromo-2-nitro-benzo[b]thiophene
Vue d'ensemble
Description
The compound of interest, 3-Bromo-2-nitro-benzo[b]thiophene, is a brominated and nitrated derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is of particular interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method includes a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, using a Pd-catalyzed C-S bond formation followed by heterocyclization . Additionally, a sequential one-pot synthesis using copper-catalyzed intermolecular C-S coupling and palladium-catalyzed intramolecular arene-alkene coupling has been reported .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-nitro-benzo[b]thiophene has been studied using spectroscopic techniques. These studies have helped determine the structure of the compound and its isomers, which arise from aromatic nucleophilic substitution reactions with amines . The structure of related thiophene derivatives has also been confirmed through nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
3-Bromo-2-nitro-benzo[b]thiophene undergoes interesting chemical reactions with amines, leading to the formation of N-substituted amino derivatives and their isomers. This reaction showcases a novel aromatic nucleophilic substitution with rearrangement . The kinetics of reactions involving similar bromo-nitro-thiophene derivatives with nucleophiles have been studied, providing insights into the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, including those similar to 3-Bromo-2-nitro-benzo[b]thiophene, have been investigated through vibrational spectroscopy and density functional theory (DFT) simulations. These studies provide information on the vibrational frequencies, geometric parameters, and electronic properties such as the HOMO-LUMO energies . The reactivity of related compounds has also been explored, revealing the influence of substituents on the chemical behavior of these molecules .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmaceutical Drugs
- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
-
Synthesis of Larger Bioactive Structures
-
Organic Semiconductors
-
Corrosion Inhibitors
Orientations Futures
While specific future directions for “3-Bromo-2-nitro-benzo[b]thiophene” were not found, research on similar compounds continues to be an active area of interest. For example, novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core have been synthesized and characterized . Another study reported an improved, multigram synthesis of 3-bromonaphthothiophene .
Propriétés
IUPAC Name |
3-bromo-2-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVPNAJUHZJMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304856 | |
| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitro-benzo[b]thiophene | |
CAS RN |
17402-78-7 | |
| Record name | 17402-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-NITRO-BENZO(B)THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

